Smo-IN-2

Hedgehog signaling SMO antagonist IC50

Researchers assessing Hedgehog pathway inhibition often encounter potency mismatches when substituting clinical SMO antagonists. Smo-IN-2 bridges this gap as a well-characterized, moderate-potency SMO tool compound with validated benchmark data. • Hh pathway IC50 = 123.4 nM - ~40-50× less potent than vismodegib; ideal for concentration-dependent partial pathway suppression studies • Daoy medulloblastoma cell antiproliferative IC50 = 0.51 μM - established reference for SAR screening cascades • DMSO solubility: 10 mg/mL; supplied at ≥98% purity for reproducible in vitro pharmacology

Molecular Formula C25H25F4N5O2
Molecular Weight 503.5 g/mol
Cat. No. B12390237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmo-IN-2
Molecular FormulaC25H25F4N5O2
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F
InChIInChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3
InChIKeyDGYPDRAGFZNVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Smo-IN-2: Potency and Sourcing


Smo-IN-2 (compound 1) is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway [1]. It is characterized by the molecular formula C25H25F4N5O2 and a molecular weight of 503.49 g/mol [REFS-1, REFS-2]. The compound is supplied for research purposes to study the pharmacological inhibition of the Hh pathway, with reported potency data derived from in vitro assays [1].

Smo-IN-2 Substitution Limitations


Smo-IN-2 cannot be generically substituted for clinically developed or approved SMO antagonists like vismodegib (IC50 ~3 nM) or sonidegib (IC50 ~2.5 nM) due to a significant difference in reported biochemical potency against the Hh signaling pathway . Furthermore, published comparative data regarding critical procurement and selection parameters—including broad kinase/G-protein coupled receptor (GPCR) selectivity profiles, pharmacokinetic (PK) properties, in vivo efficacy, and metabolism—are not available for Smo-IN-2. This absence of cross-validation and characterization means that substituting it for another SMO inhibitor based solely on target class would introduce unquantified risk into an experimental model [REFS-1, REFS-2].

Smo-IN-2: Comparative Evidence


Biochemical Potency vs. Clinical SMO Antagonists

Smo-IN-2 demonstrates a reported IC50 value of 123.4 nM for inhibiting the Hedgehog signaling pathway in a biochemical assay . This potency is notably different from the clinically advanced SMO inhibitors vismodegib, which has a reported IC50 of 3 nM , and sonidegib, with a reported IC50 of 2.5 nM for the human receptor . The substantial difference in potency is a critical differentiating factor. This is a cross-study comparison and should be interpreted with caution as assay conditions and methodologies likely differ. No direct head-to-head study data are available.

Hedgehog signaling SMO antagonist IC50 Biochemical assay Vismodegib Sonidegib

Antiproliferative Activity in Daoy Medulloblastoma Cells

In cell-based assays, Smo-IN-2 exhibits antiproliferative activity against the human medulloblastoma cell line Daoy, with a reported IC50 value of 0.51 μM (510 nM) . This provides a specific efficacy benchmark in a disease-relevant cellular model. Comparative data for other SMO inhibitors, such as vismodegib or sonidegib, in the Daoy cell line under identical experimental conditions are not available in the identified vendor and database sources. Consequently, a direct head-to-head comparison of cellular efficacy cannot be made. The data serves as a baseline for researchers using this specific model system.

Medulloblastoma Daoy cells Antiproliferative Cancer research Cell viability

Solubility and Physicochemical Properties

Smo-IN-2 has a calculated LogP value of 4.8 , indicating high lipophilicity. It exhibits poor aqueous solubility but can be dissolved in DMSO up to a concentration of 10 mg/mL (19.86 mM) with sonication . In comparison, vismodegib is reported to have solubility in DMSO of 50 mg/mL (118.64 mM) . This represents a 5-fold difference in DMSO solubility, which has direct implications for preparing concentrated stock solutions for in vitro studies. The high LogP of Smo-IN-2, similar to vismodegib's reported LogP of 4.8, suggests that both compounds may face similar challenges in aqueous formulation, but the lower DMSO solubility of Smo-IN-2 may be a practical limiting factor.

Solubility LogP DMSO Formulation Physicochemical properties

Smo-IN-2: Research Applications


Antiproliferation in Medulloblastoma Models

Smo-IN-2 is best applied as a tool compound for in vitro studies focused on inhibiting SMO-dependent Hedgehog signaling in human medulloblastoma cell lines, particularly the Daoy line where its antiproliferative IC50 (0.51 μM) has been established . Researchers should use this compound to validate the role of canonical Hh signaling in their specific cellular context. It is not recommended for in vivo studies due to the lack of published PK and efficacy data.

Concentration-Dependent SMO Inhibition Studies

The ~40-50 fold lower biochemical potency of Smo-IN-2 (IC50 = 123.4 nM) compared to vismodegib (IC50 = 3 nM) or sonidegib (IC50 = 2.5 nM) makes it a valuable comparator in experiments designed to investigate concentration-dependent effects of SMO inhibition. It can be used to study partial pathway suppression or to establish a potency threshold for a particular biological response where the use of a highly potent inhibitor would result in complete pathway ablation.

Novel SMO Inhibitor Benchmarking

Given the well-documented but distinct potency values for Smo-IN-2 and clinically approved inhibitors, this compound can serve as a non-clinical benchmark in screening cascades. When evaluating new chemical entities, comparing their performance in the same Hh pathway inhibition assay (IC50 = 123.4 nM for Smo-IN-2) and in Daoy cell proliferation assays (IC50 = 0.51 μM) provides a useful reference point for potency ranking and structure-activity relationship (SAR) analysis [REFS-1, REFS-3].

Limited Solubility In Vitro Assays

Smo-IN-2 is appropriate for in vitro experiments where its limited DMSO solubility (10 mg/mL) does not constrain the intended final assay concentration . Users should carefully calculate the required stock concentration to ensure that the final DMSO concentration in cell culture does not exceed recommended levels (typically <0.1%). For experiments requiring higher concentrations, alternative, more soluble SMO inhibitors should be considered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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